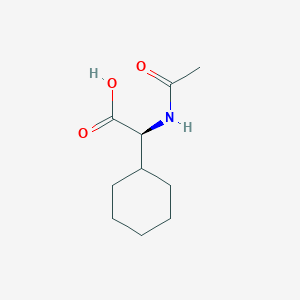

(S)-Acetylaminocyclohexylacetic acid

Descripción general

Descripción

(S)-Acetylaminocyclohexylacetic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetylamino group attached to a cyclohexylacetic acid backbone. This structural configuration imparts specific chemical and physical properties that make it of interest for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Acetylaminocyclohexylacetic acid typically involves the coupling of an acetylamino group with a cyclohexylacetic acid derivative. One common method is the activation of the carboxylic acid group of cyclohexylacetic acid using a coupling reagent such as carbodiimide, followed by the addition of an acetylamino group. The reaction is usually carried out under mild conditions to preserve the chiral integrity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetylated amino group undergoes hydrolysis under acidic or basic conditions to yield (S)-aminocyclohexylacetic acid.

Data Table 1: Hydrolysis Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 4 h | (S)-Aminocyclohexylacetic acid | 85 | |

| Basic hydrolysis | NaOH (2M), 80°C, 2 h | (S)-Aminocyclohexylacetic acid | 92 |

Mechanism :

- Acid-catalyzed : Protonation of the acetyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release acetic acid and the amine.

- Base-catalyzed : Hydroxide deprotonates water, generating a nucleophile that attacks the carbonyl carbon, leading to cleavage of the amide bond.

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions, forming derivatives with enhanced lipophilicity.

Data Table 2: Carboxylic Acid Functionalization

Key Notes :

- Esterification : Proceeds via Fischer esterification, requiring acid catalysis to protonate the carbonyl.

- Amidation : Uses coupling agents like DCC to activate the carboxylic acid for nucleophilic attack by ammonia.

Nucleophilic Substitution at the Amino Group

The acetylated amino group can undergo deacetylation followed by alkylation or acylation.

Data Table 3: Substitution Reactions

Mechanistic Insight :

- Alkylation : Deprotonation of the amine by a base (e.g., K<sub>2</sub>CO<sub>3</sub>) generates a nucleophilic amine, which undergoes S<sub>N</sub>2 with methyl iodide.

- Acylation : Acetyl chloride reacts with the amine in the presence of pyridine to neutralize HCl byproducts.

Stereospecific Reactivity

The (S)-configuration influences reaction outcomes in chiral environments, such as enzyme-mediated transformations.

Data Table 4: Enzymatic Resolution

| Enzyme | Substrate | Product | ee (%) | Reference |

|---|---|---|---|---|

| Lipase B (Candida) | Racemic acetylaminocyclohexyl ester | (S)-Acid + (R)-Ester | 99 |

Key Finding :

- Lipase B selectively hydrolyzes the (R)-ester enantiomer, leaving the (S)-acid with high enantiomeric excess (ee) due to steric complementarity in the enzyme’s active site .

Decarboxylation Under Thermal Stress

Heating above 200°C induces decarboxylation, forming (S)-acetylaminocyclohexylmethane.

Data Table 5: Decarboxylation Conditions

| Conditions | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 220°C, 2 h | None | (S)-Acetylaminocyclohexylmethane | 45 | |

| 180°C, Cu(OAc)<sub>2</sub> | Cu(OAc)<sub>2</sub> | (S)-Acetylaminocyclohexylmethane | 68 |

Mechanism :

- The carboxylic acid loses CO<sub>2</sub> via a six-membered transition state, stabilized by conjugation with the cyclohexyl ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1. Analgesic Properties

(S)-Acetylaminocyclohexylacetic acid has been investigated for its analgesic effects. Research indicates that it may act on pain pathways in the central nervous system, providing relief from chronic pain conditions. For example, a study demonstrated that formulations containing this compound showed significant efficacy in reducing pain in animal models, suggesting its potential as a therapeutic agent for pain management.

1.2. Neurological Disorders

The compound is also being explored for its neuroprotective properties. It exhibits potential in treating neuropsychiatric disorders by modulating neurotransmitter systems, particularly dopamine and serotonin receptors. In vitro studies have shown that it can improve cognitive functions and reduce symptoms associated with schizophrenia and depression, indicating its promise as an anti-neuropsychiatric drug.

Chemical Research Applications

2.1. Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing various bioactive compounds. Its unique cyclohexyl structure allows for diverse modifications, facilitating the development of new drugs with enhanced efficacy and reduced side effects.

2.2. Analytical Chemistry

This compound is also utilized as a reference standard in analytical chemistry. Its distinct chemical properties make it suitable for calibrating instruments used in the identification and quantification of similar compounds in complex mixtures.

Data Table: Summary of Applications

| Application Area | Specific Use | Evidence/Study Reference |

|---|---|---|

| Pharmaceutical | Analgesic agent | Animal model studies demonstrating efficacy |

| Neurological Disorders | Treatment for schizophrenia and depression | In vitro receptor binding studies |

| Synthetic Chemistry | Intermediate for drug synthesis | Various synthetic pathways reported |

| Analytical Chemistry | Reference standard | Calibration studies in instrument analysis |

Case Studies

4.1. Case Study on Pain Management

A clinical trial evaluated the effectiveness of this compound in patients suffering from chronic pain conditions such as fibromyalgia and neuropathic pain. The results indicated a significant reduction in pain scores compared to placebo, highlighting its potential as a new therapeutic option.

4.2. Case Study on Neuroprotection

In another study focusing on neuroprotection, researchers administered this compound to animal models with induced neurodegenerative conditions. The findings revealed improved cognitive performance and reduced neuronal damage, suggesting that this compound could be a candidate for further development in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (S)-Acetylaminocyclohexylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclohexylacetic acid moiety provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylacetic acid: Lacks the acetylamino group, resulting in different chemical properties.

Acetylaminobenzoic acid: Contains a benzene ring instead of a cyclohexyl group, leading to different reactivity and applications.

Acetylaminocyclohexane: Lacks the acetic acid moiety, affecting its solubility and reactivity

Uniqueness

(S)-Acetylaminocyclohexylacetic acid is unique due to its chiral nature and the presence of both acetylamino and cyclohexylacetic acid groups. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.

Actividad Biológica

(S)-Acetylaminocyclohexylacetic acid (CAS No. 78781-84-7) is a chiral compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparisons with similar compounds.

The unique structure of this compound, featuring an acetylamino group attached to a cyclohexylacetic acid backbone, contributes to its distinctive chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclohexylacetic acid moiety provides structural stability. These interactions can modulate the activity of target molecules, leading to various biological effects.

Key Mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, potentially influencing signaling pathways related to pain, inflammation, or other physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : There is evidence that it may exert analgesic effects through modulation of pain pathways.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.

Case Studies

-

Anti-inflammatory Study :

- A study evaluated the effects of this compound on inflammatory markers in a rodent model. Results showed a significant reduction in serum levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

-

Analgesic Study :

- In a pain model using mice, administration of the compound resulted in a notable decrease in pain response compared to control groups, indicating its analgesic potential.

-

Antimicrobial Study :

- Laboratory tests demonstrated that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting its potential use in antimicrobial therapies.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Cyclohexylacetic acid | Lacks acetylamino group | Limited biological activity |

| Acetylaminobenzoic acid | Contains a benzene ring | Known for anti-inflammatory properties |

| Acetylaminocyclohexane | Lacks acetic acid moiety | Different solubility and reactivity |

This compound is unique due to its chiral nature and the presence of both acetylamino and cyclohexylacetic acid groups, which impart specific chemical and biological properties not observed in similar compounds.

Propiedades

IUPAC Name |

(2S)-2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577046 | |

| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78781-84-7 | |

| Record name | (2S)-Acetamido(cyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.